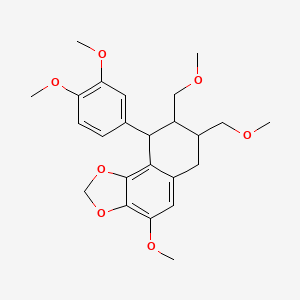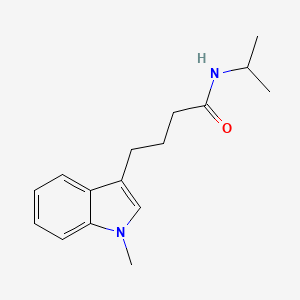
(+/-)-Hypophyllanthin
Vue d'ensemble
Description
(+/-)-Hypophyllanthin is a lignan compound found primarily in the plant species Phyllanthus amarus. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties. It is often studied for its potential therapeutic applications in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Hypophyllanthin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of two phenylpropanoid units through oxidative coupling reactions.
Functional group modifications: Introduction of methoxy and hydroxyl groups at specific positions on the aromatic rings.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, particularly from Phyllanthus amarus. The process includes:
Plant material collection: Harvesting the plant at the optimal time to ensure maximum yield.
Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.
Purification: Further purification using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Hypophyllanthin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield more saturated lignan derivatives.
Applications De Recherche Scientifique
(+/-)-Hypophyllanthin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Studied for its potential therapeutic effects in liver diseases, cancer, and inflammatory conditions.
Industry: Used in the development of natural health products and supplements due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of (+/-)-Hypophyllanthin involves several molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Hepatoprotective effects: Enhances the activity of detoxifying enzymes and protects liver cells from damage.
Comparaison Avec Des Composés Similaires
(+/-)-Hypophyllanthin can be compared with other lignans such as:
Phyllanthin: Another lignan from Phyllanthus species with similar but distinct biological activities.
Sesamin: Found in sesame seeds, known for its antioxidant and anti-inflammatory properties.
Podophyllotoxin: A lignan used in cancer treatment, structurally similar but with different biological effects.
The uniqueness of this compound lies in its specific combination of antioxidant, anti-inflammatory, and hepatoprotective properties, making it a valuable compound for various research and therapeutic applications.
Propriétés
IUPAC Name |
9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)






![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)


